molecular formula C21H19ClN4O2 B2457317 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-24-3

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2457317
CAS No.: 899953-24-3
M. Wt: 394.86
InChI Key: LRIWVKMILXXLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core substituted with a chloro group and a morpholinopyridazinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves a multi-step process:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Coupling with Benzamide: The final step involves coupling the morpholinopyridazinylphenyl moiety with 4-chlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: can be compared with other benzamide derivatives that have similar structural features but different substituents.

    Pyridazine Derivatives: Compounds with pyridazine rings and various substituents can be compared to highlight differences in biological activity and chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyridazinylphenyl moiety, in particular, may contribute to its unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-6-4-15(5-7-17)21(27)23-18-3-1-2-16(14-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIWVKMILXXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.